Methyl 4-(diethoxyphosphorylmethyl)benzoate
Overview
Description
Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organic compound with the molecular formula C13H19O5P. It is a phosphonate ester derivative of benzoic acid and is known for its applications in various chemical reactions and research fields. This compound is characterized by its aromatic ring structure, which is substituted with a diethoxyphosphorylmethyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(diethoxyphosphorylmethyl)benzoate can be synthesized through a reaction between methyl 4-(bromomethyl)benzoate and triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at a temperature of 160°C for 2 hours. The excess triethylphosphite is then removed under reduced pressure to yield the desired product as a colorless oil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphorylmethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethoxyphosphorylmethyl group.
Oxidation and Reduction Reactions: The aromatic ring and ester group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylphosphite: Used in the synthesis of the compound.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as benzoic acid derivatives.
Reduction Products: Such as reduced aromatic compounds.
Hydrolysis Products: Such as 4-(diethoxyphosphorylmethyl)benzoic acid.
Scientific Research Applications
Methyl 4-(diethoxyphosphorylmethyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(diethoxyphosphorylmethyl)benzoate involves its interaction with molecular targets through its functional groups. The diethoxyphosphorylmethyl group can participate in nucleophilic and electrophilic reactions, while the aromatic ring can undergo various transformations. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: A precursor in the synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate.
Diethyl 4-methoxycarbonylbenzylphosphonate: A related phosphonate ester with similar reactivity.
Methyl 4-(hydroxymethyl)benzoate: A compound with a hydroxymethyl group instead of a diethoxyphosphorylmethyl group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the diethoxyphosphorylmethyl group and the methyl ester group allows for versatile applications in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449367 | |
Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14295-52-4 | |
Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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